o-Butoxyphenol

Description

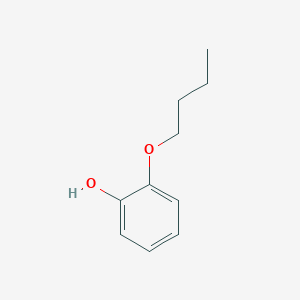

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWXJFINYUXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037347 | |

| Record name | 2-Butoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39075-90-6 | |

| Record name | 2-Butoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for O Butoxyphenol

Classical Approaches for o-Alkoxyphenol Synthesis

The traditional synthesis of o-alkoxyphenols, including o-butoxyphenol, has predominantly relied on two cornerstone reactions: the Williamson ether synthesis and direct phenol (B47542) alkylation. These methods, while foundational, are often subject to refinements to improve yield and selectivity.

Williamson Ether Synthesis and its Refinements for this compound

The Williamson ether synthesis is a versatile and widely employed method for the preparation of ethers. In the context of this compound synthesis, this S(_N)2 reaction typically involves the deprotonation of catechol (1,2-dihydroxybenzene) to form a phenoxide, which then acts as a nucleophile to attack an appropriate butyl halide, such as n-butyl bromide.

The primary challenge in the synthesis of this compound from catechol is achieving mono-O-alkylation and avoiding the formation of the dialkylated product, 1,2-dibutoxybenzene. To address this, careful control of reaction conditions is paramount. Key parameters that are often optimized include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Commonly used bases for the deprotonation of catechol include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K(_2)CO(_3)). The use of a milder base can favor the formation of the monophenoxide, thereby enhancing the selectivity for the desired mono-butylated product.

Table 1: Illustrative Conditions for Williamson Ether Synthesis of this compound

| Starting Material | Butylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Catechol | n-Butyl bromide | K₂CO₃ | Acetone | Reflux | Moderate to Good |

| Catechol | n-Butyl iodide | NaH | DMF | Room Temp. | Good |

| Catechol | n-Butyl bromide | NaOH | Water/Toluene (PTC) | 80-90 | High |

Note: Yields are dependent on specific reaction conditions and optimization.

A significant refinement to the classical Williamson ether synthesis for this transformation is the application of phase-transfer catalysis (PTC) . This technique is particularly effective in reactions involving a water-soluble nucleophile (the phenoxide) and an organic-soluble electrophile (the butyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs. This often leads to higher yields, milder reaction conditions, and reduced reaction times.

Phenol Alkylation Methodologies for this compound Derivatives

Direct alkylation of phenols, a reaction mechanistically related to Friedel-Crafts alkylation, provides an alternative route to this compound. This approach typically involves the reaction of a phenol with an alkylating agent, such as an alkene (e.g., butene) or an alcohol (e.g., butanol), in the presence of an acid catalyst.

The regioselectivity of phenol alkylation is a critical consideration, as both ortho- and para-alkylation can occur. The distribution of products is influenced by several factors, including the nature of the catalyst, the reaction temperature, and the steric hindrance of both the phenol and the alkylating agent. For the synthesis of this compound, achieving high ortho-selectivity is the primary goal.

A variety of solid acid catalysts, such as zeolites and acidic clays, have been investigated for phenol alkylation to promote ortho-selectivity. The shape-selective properties of these catalysts can favor the formation of the ortho-isomer by sterically hindering the approach of the alkylating agent to the para-position.

Table 2: Catalyst Systems for Phenol Alkylation

| Phenolic Substrate | Alkylating Agent | Catalyst | Key Feature |

| Phenol | Butene | Zeolite H-BEA | Shape-selectivity for ortho-alkylation |

| Phenol | Butanol | γ-Alumina | Lewis acidic sites promoting C-alkylation |

| Catechol | tert-Butanol | Ionic Liquid | Mild and recyclable catalyst system |

It is important to note that direct alkylation of phenol with butene or butanol can lead to a mixture of C-alkylated and O-alkylated products. The reaction conditions must be carefully tuned to favor the desired O-alkylation for the synthesis of this compound.

Modern Synthetic Routes and High-Yield Preparations

In recent years, the development of catalytic systems has opened new avenues for the synthesis of this compound, often providing higher yields and greater selectivity under milder conditions compared to classical methods.

Palladium-Catalyzed Coupling Reactions for Phenol Etherification

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, have emerged as powerful tools for the formation of carbon-oxygen bonds. This methodology can be applied to the synthesis of this compound by coupling a protected catechol derivative with a butyl halide or by the direct coupling of catechol with a butylating agent.

The general catalytic cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to afford the aryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step.

While specific high-yield examples for the direct synthesis of this compound using this method are not extensively reported in the literature, the general applicability of Buchwald-Hartwig etherification to a wide range of phenols and alcohols suggests its potential for this transformation.

Organocatalytic and Biocatalytic Approaches to this compound Scaffolds

The fields of organocatalysis and biocatalysis offer promising and environmentally benign alternatives for the synthesis of this compound.

Organocatalysis , which utilizes small organic molecules as catalysts, has been explored for various etherification reactions. While specific organocatalytic methods for the direct synthesis of this compound are still emerging, the principles of activating either the phenol or the alkylating agent through non-covalent interactions hold promise for future developments.

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a highly selective and sustainable approach. Enzymes such as laccases and peroxidases have been investigated for the functionalization of phenols. While direct enzymatic butoxylation of catechol to this compound is not a widely established process, the potential for engineering enzymes with tailored substrate specificity and reactivity is an active area of research. Future developments in this field could lead to highly efficient and selective biocatalytic routes to this compound.

Stereoselective Synthesis of this compound and Analogues

The stereoselective synthesis of this compound analogues becomes relevant when the butyl group or the phenolic ring contains stereocenters. While this compound itself is achiral, the methodologies discussed can be extended to the synthesis of chiral derivatives.

For instance, if a chiral butanol is used as the alkylating agent in a Williamson ether synthesis or a palladium-catalyzed coupling, the resulting this compound analogue will be chiral. The stereochemical integrity of the chiral butanol is generally retained in these reactions, particularly in S(_N)2-type displacements where inversion of configuration occurs at the stereocenter of the alkylating agent.

The development of enantioselective catalytic methods for the synthesis of chiral ethers is a significant area of research. Chiral catalysts, whether they are metal complexes or organocatalysts, can be designed to favor the formation of one enantiomer over the other. While specific applications of these methods for the asymmetric synthesis of this compound analogues are not yet widespread, the foundational principles of asymmetric catalysis provide a clear pathway for future research in this area.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. Traditional synthetic routes often involve hazardous reagents, volatile organic solvents, and significant energy consumption. By integrating green chemistry principles, it is possible to mitigate these drawbacks, leading to safer, more efficient, and economically viable production methods. The core principles of green chemistry, such as prevention of waste, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis, provide a framework for innovating the synthesis of this compound.

The primary route to this compound is the Williamson ether synthesis, which involves the O-alkylation of catechol with a butylating agent, typically 1-bromobutane, in the presence of a base. While effective, this method can be improved significantly through the lens of green chemistry. Key areas for improvement include the choice of solvent, the nature of the base, the energy input, and the use of catalysts to enhance selectivity and reaction rates.

One of the central tenets of green chemistry is the use of safer and more environmentally friendly solvents. nih.gov Traditional Williamson ether synthesis often employs volatile and hazardous organic solvents. The exploration of greener alternatives is a significant area of research. For the synthesis of phenolic ethers, solvents like water, ionic liquids, or even solvent-free conditions have been investigated to reduce the environmental impact. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in energy-efficient chemical transformations. organic-chemistry.orgnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. rsc.orgnih.govmasterorganicchemistry.com This rapid and uniform heating is a key principle of green chemistry, aiming to minimize energy requirements. nih.gov

Phase-transfer catalysis (PTC) is another powerful tool in green synthesis, particularly for reactions involving immiscible reactants, such as the aqueous solution of a base and an organic substrate. mdpi.comscispace.com PTC facilitates the transfer of the anionic nucleophile (phenoxide) from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction and often allowing for the use of milder reaction conditions and less hazardous solvents, including water. scispace.com The use of recyclable catalysts further enhances the green credentials of a synthetic process. researchgate.net

Ultrasound-assisted synthesis is an emerging green technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. organic-synthesis.com This method can lead to shorter reaction times, milder conditions, and improved yields, aligning with the principles of energy efficiency and waste reduction. researchgate.netdcu.ie

Below are detailed discussions and illustrative data on how these green chemistry principles can be applied to the synthesis of this compound.

Illustrative Green Synthetic Approaches for this compound

While specific research dedicated exclusively to the green synthesis of this compound is not extensively documented, the principles can be applied based on established green methodologies for Williamson ether synthesis of related phenolic compounds. The following tables present hypothetical yet scientifically plausible data for greener synthetic routes to this compound, based on the general literature.

Table 1: Comparison of Conventional and Greener Solvents for this compound Synthesis

| Solvent System | Starting Materials | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Considerations |

| Dichloromethane | Catechol, 1-Bromobutane | Sodium Hydroxide | 40 | 12 | ~75 | Use of a hazardous and volatile organic solvent. |

| Water with PTC | Catechol, 1-Bromobutane | Potassium Carbonate | 90 | 4 | ~85 | Use of a green solvent (water) and a phase-transfer catalyst to enhance reaction rate. |

| Ionic Liquid | Catechol, 1-Bromobutane | Potassium Carbonate | 100 | 2 | ~90 | Ionic liquids are non-volatile but their toxicity and biodegradability need careful consideration. Can be recycled. |

| Solvent-Free | Catechol, 1-Bromobutane | Potassium Carbonate | 120 | 1 | ~92 | Eliminates the need for a solvent, reducing waste and simplifying workup. |

This table is illustrative and based on general principles of green Williamson ether synthesis.

Table 2: Influence of Energy Source on this compound Synthesis

| Energy Source | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Green Chemistry Advantages |

| Conventional Heating | Toluene | None | 110 | 8 h | ~80 | High energy consumption and long reaction time. |

| Microwave Irradiation | Ethanol | Potassium Carbonate | 100 | 15 min | ~90 | Significant reduction in reaction time and energy usage. nih.govrsc.orgnih.gov |

| Ultrasound Irradiation | Water | Phase-Transfer Catalyst | 50 | 1 h | ~88 | Energy efficient, operates at lower temperatures, and can enhance reaction rates. organic-synthesis.com |

This table is illustrative and based on general principles of green Williamson ether synthesis.

Table 3: Application of Catalysis in this compound Synthesis

| Catalyst | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Benefits |

| None | Acetone | Potassium Carbonate | 56 | 24 | ~70 | Slow reaction without a catalyst. |

| Tetrabutylammonium Bromide (PTC) | Water/Toluene | Sodium Hydroxide | 80 | 3 | ~92 | Facilitates reaction in a biphasic system, allowing the use of water and milder conditions. mdpi.com |

| Recyclable Solid-Supported Catalyst | Ethanol | Potassium Carbonate | 78 | 5 | ~89 | Catalyst can be recovered and reused, minimizing waste. researchgate.net |

This table is illustrative and based on general principles of green Williamson ether synthesis.

The selective mono-alkylation of catechol to produce this compound over the di-substituted diether is a significant challenge. Green catalytic systems, including recyclable solid-supported catalysts, can offer improved selectivity, further contributing to waste prevention by minimizing the formation of undesired byproducts. researchgate.net The development of such selective and reusable catalysts is a key area for future research in the sustainable synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of O Butoxyphenol

Reaction Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in o-butoxyphenol, participating in reactions typical of alcohols and phenols, including derivatization and oxidation.

The hydroxyl group of this compound can be readily converted into esters and ethers through established synthetic protocols.

Esterification: This transformation involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivatives. In the presence of a strong acid catalyst, such as concentrated sulfuric acid, this compound reacts with carboxylic acids in a reversible process known as Fischer esterification to yield the corresponding ester and water. youtube.com A more efficient and generally irreversible method involves the use of more reactive acylating agents like acid chlorides or acid anhydrides. youtube.comyoutube.com The reaction with an acid chloride, for instance, proceeds readily at room temperature and is not reversible, often leading to a higher yield of the ester product. youtube.com

Etherification: While this compound is itself an ether, the phenolic hydroxyl group can undergo further etherification. This typically requires converting the phenol (B47542) into its more nucleophilic conjugate base, the phenoxide, by treatment with a base. The resulting phenoxide can then react with an alkyl halide (e.g., methyl iodide) via a Williamson ether synthesis to form a new ether linkage. Various reagents and conditions can be employed for the etherification of phenols, sometimes utilizing alkyl carboxylates in the presence of a carboxylic acid salt. google.com

The phenolic hydroxyl group makes the molecule susceptible to oxidative transformations, often proceeding through radical intermediates. The reaction of phenols with hydroxyl radicals (•OH), which can be generated during advanced oxidation processes, is a key area of study. escholarship.orgresearchgate.net

The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring, forming a dihydroxycyclohexadienyl radical intermediate. researchgate.netrsc.org This intermediate can follow two primary competing pathways:

Phenoxyl Radical Formation: The dihydroxycyclohexadienyl radical can undergo acid- or base-catalyzed dehydration to eliminate a water molecule and form a phenoxyl radical. rsc.org

Oxidation by Dioxygen: The radical intermediate can react with molecular oxygen (O₂) to form a dihydroxycyclohexadienylperoxyl radical. rsc.org This species can subsequently eliminate a hydroperoxyl radical (HO₂•), leading to the formation of hydroxylated products such as catechols or hydroquinones. rsc.org

Computational studies using density functional theory (DFT) have shown that the addition of the •OH radical is most likely to occur at the ortho and para positions relative to the existing hydroxyl group. researchgate.net

Reactivity of the Butoxy Ether Linkage

The aryl alkyl ether linkage in this compound is stable under many conditions but can be cleaved by specific reagents and mechanisms.

The cleavage of the butoxy group from the aromatic ring is a characteristic reaction of aryl alkyl ethers. This is most commonly achieved using strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). ucalgary.ca The mechanism involves two main steps: ucalgary.ca

Protonation: The ether oxygen is protonated by the strong acid in a rapid and reversible step, transforming the butoxy group into a good leaving group (a neutral butanol molecule).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the alkyl carbon adjacent to the ether oxygen. This cleaves the C-O bond, resulting in the formation of a phenol and an alkyl halide. ucalgary.ca The specific pathway of this step (Sₙ1 or Sₙ2) depends on the structure of the alkyl group. ucalgary.ca

Other reagents, such as the Lewis acid tris(pentafluorophenyl)borane in the presence of silyl hydrides, can also facilitate the cleavage of aryl alkyl ethers under milder conditions. researchgate.net

| Cleavage Method | Reagents | General Products | Mechanism Notes |

| Acid Hydrolysis | HBr or HI | Phenol + Alkyl Halide | Protonation of ether oxygen followed by Sₙ1/Sₙ2 attack by halide. ucalgary.ca |

| Lewis Acid Catalysis | B(C₆F₅)₃ + Silyl Hydride | Phenol (after desilylation) | Reductive cleavage to form Ar-O-Si bonds, followed by hydrolysis. researchgate.net |

| Organometallic Catalysis | Ni-based catalysts + Grignard Reagents | Cross-coupling products | Believed to proceed via oxidative addition of a Ni(0) complex into the C–O bond. recercat.cat |

Ipso-substitution is a specific mechanistic pathway where an incoming group attacks the aromatic carbon that is already substituted (the ipso carbon), leading to the displacement of the existing substituent. This mechanism is crucial in the biological degradation of certain phenolic compounds. nih.gov

Studies on 4-t-butoxyphenol, a structural isomer of this compound, by the bacterium Sphingobium xenophagum Bayram have elucidated this pathway. nih.govresearchgate.net The degradation is initiated by an ipso-hydroxylation, where a hydroxyl group from molecular oxygen attacks the carbon atom bearing the t-butoxy group. researchgate.net This forms a hemiketal intermediate, which then spontaneously dissociates to yield p-quinone and the corresponding alcohol (t-butanol). researchgate.net This mechanism is distinct from oxidative O-dealkylation as it can operate on ether structures without α-hydrogens. nih.gov Such ipso-substitution reactions have been proposed for the enzymatic cleavage of various alkoxyphenols and other p-substituted phenols. nih.govsemanticscholar.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound can undergo substitution reactions, with its reactivity being heavily influenced by the directing effects of the hydroxyl and butoxy substituents.

Electrophilic Aromatic Substitution (EAS): The hydroxyl (-OH) and butoxy (-OBu) groups are both powerful activating substituents that direct incoming electrophiles to the ortho and para positions. msu.edu Since the two groups are ortho to each other in this compound, their directing effects reinforce each other, strongly activating the positions para to each group (positions 4 and 6) and the position ortho to the butoxy group (position 3). The major products are typically formed from substitution at the less sterically hindered positions, primarily C4 and C6. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is rare on electron-rich aromatic rings like phenols because the ring itself is nucleophilic. masterorganicchemistry.comchemistrysteps.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. chemistrysteps.com As this compound contains only electron-donating groups, it is deactivated towards nucleophilic aromatic substitution and would not undergo this reaction under standard conditions.

Mechanistic Elucidation via Kinetic Isotope Effects and Intermediate Trapping

Understanding the precise sequence of bond-breaking and bond-forming events that constitute a chemical reaction is fundamental to mechanistic chemistry. For complex organic molecules like this compound, direct observation of the transition states and short-lived intermediates is often not feasible. Therefore, chemists rely on indirect methods, such as kinetic isotope effects (KIEs) and intermediate trapping experiments, to piece together the reaction pathway. These techniques provide powerful insights into the rate-determining steps and the nature of transient species involved in a reaction.

Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect arises from the difference in zero-point vibrational energies between bonds involving the lighter isotope and the heavier isotope; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orgyoutube.com By measuring the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH), valuable information about the transition state of the rate-determining step can be obtained. wikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For instance, in reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium (D) can lead to a significant primary KIE (kH/kD), often in the range of 2–8.

In the context of this compound, a KIE study could be designed to investigate the mechanism of its oxidation. For example, if the reaction involves the abstraction of the phenolic hydrogen in the rate-determining step, comparing the reaction rate of normal this compound with its deuterated analogue (where the hydroxyl proton is replaced by deuterium) would be informative. A significant kH/kD value greater than 1 would suggest that the O-H bond is being cleaved in the slowest step of the reaction.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) would imply that the O-H bond cleavage occurs either before or after the rate-determining step, or not at all.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound This table presents illustrative data for a hypothetical oxidation reaction to demonstrate how KIEs can be used to probe the involvement of the phenolic O-H bond in the rate-determining step.

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| This compound (O-H) | 1.2 x 10⁻³ | 5.2 | Significant primary KIE suggests O-H bond cleavage occurs in the rate-determining step. |

| This compound-d₁ (O-D) | 2.3 x 10⁻⁴ |

Intermediate Trapping

Many chemical reactions proceed through highly reactive intermediates, such as radicals, carbocations, or carbanions, which have very short lifetimes. youtube.com Intermediate trapping is an experimental technique used to provide evidence for the existence of these transient species. csbsju.edu The method involves introducing a "trapping agent" into the reaction mixture. This agent is specifically chosen to react rapidly and irreversibly with the suspected intermediate to form a stable, characterizable product. youtube.comnih.gov The isolation and identification of this new product serve as strong evidence for the formation of the trapped intermediate. youtube.com

For instance, the oxidation of phenols can sometimes proceed through a phenoxy radical intermediate. researchgate.net To investigate this possibility for this compound, a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) could be added to the reaction. csbsju.edu TEMPO is a stable radical that efficiently reacts with other radical species. csbsju.edu If an o-butoxyphenoxy radical is formed during the reaction, it would be trapped by TEMPO to form a stable adduct. The subsequent detection of this TEMPO-adduct via techniques like mass spectrometry or NMR spectroscopy would confirm the presence of the radical pathway.

Table 2: Illustrative Results from an Intermediate Trapping Experiment for this compound Oxidation This table provides a hypothetical outcome of an experiment designed to trap a suspected phenoxy radical intermediate.

| Reaction Conditions | Trapping Agent | Key Product Detected | Conclusion |

|---|---|---|---|

| Oxidation of this compound | None | Standard oxidation products | Reaction proceeds to completion. |

| Oxidation of this compound | TEMPO | TEMPO-o-butoxyphenoxy adduct | Detection of the adduct provides strong evidence for the formation of an o-butoxyphenoxy radical intermediate. |

By combining the insights gained from kinetic isotope effects and intermediate trapping experiments, chemists can construct a detailed and evidence-based reaction mechanism for this compound, elucidating the sequence of events at a molecular level.

Derivative Chemistry and Functionalization of O Butoxyphenol

Synthesis of Substituted o-Butoxyphenol Derivatives

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, enabling the introduction of various functional groups. The hydroxyl group is an activating and ortho, para-directing substituent, influencing the regioselectivity of these reactions.

Halogenation and Nitration of the Aromatic Ring

Halogenation and nitration are common EAS reactions used to functionalize the aromatic core of this compound. Phenols, in general, are highly reactive towards these electrophilic substitutions due to the electron-donating nature of the hydroxyl group, which increases electron density in the ring chemguide.co.ukbyjus.com.

Halogenation: While specific studies on the halogenation of this compound are not extensively detailed in the provided search snippets, general principles for phenol (B47542) halogenation apply. Phenols react readily with halogens, often without the need for a Lewis acid catalyst, especially with bromine water, leading to polyhalogenated products byjus.com. For instance, phenol reacts with bromine in low-polarity solvents like chloroform (B151607) at low temperatures to yield monobromophenols byjus.com. The butoxy group, being an ether, is generally stable under these conditions.

Nitration: Phenols react with dilute nitric acid at room temperature to yield a mixture of ortho- and para-nitrophenols byjus.com. The separation of these isomers is often achieved through steam distillation, as ortho-nitrophenol is more volatile due to intramolecular hydrogen bonding quora.com. With concentrated nitric acid, further nitration can occur, leading to products like 2,4,6-trinitrophenol byjus.com. The presence of the butoxy group at the ortho position would likely influence the regioselectivity, favoring substitution at the para position, and potentially at the other ortho position if sterically accessible and electronically favored.

Formylation, Acylation, and Alkylation Reactions

These reactions introduce carbonyl-containing groups or alkyl chains onto the aromatic ring, further expanding the derivatization possibilities.

Formylation: Formylation of phenols can be achieved through various methods, including the Duff reaction using hexamethylenetetramine, or the Riecke reaction using dichloromethyl methyl ether orgsyn.orgtcichemicals.com. These methods are effective for introducing a formyl group (-CHO) onto electron-rich aromatic compounds, particularly at the ortho position of phenols orgsyn.orgtcichemicals.com. The Vilsmeier-Haack reaction, using reagents like DMF and phosphoryl chloride, is also a common method for formylating electron-rich aromatic rings tcichemicals.com. The specific conditions and reagents can influence the yield and regioselectivity of the formylation of this compound.

Acylation and Alkylation (Friedel-Crafts Reactions): Friedel-Crafts acylation and alkylation are classic methods for introducing acyl (-COR) and alkyl (-R) groups, respectively, onto aromatic rings libretexts.orgmasterorganicchemistry.comlibretexts.orgsigmaaldrich.com. These reactions typically involve an acyl halide or alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) libretexts.orgmasterorganicchemistry.comlibretexts.orgsigmaaldrich.comnumberanalytics.com. Friedel-Crafts acylation is generally preferred over alkylation for preventing polyalkylation and carbocation rearrangements, as the acyl group is deactivating libretexts.orglibretexts.org. The reaction involves the formation of an acylium ion or carbocation electrophile, which then attacks the aromatic ring libretexts.orgmasterorganicchemistry.comlibretexts.orgsigmaaldrich.com. Friedel-Crafts reactions are less effective on strongly deactivated aromatic rings masterorganicchemistry.comlibretexts.org. The butoxy substituent in this compound is activating, likely facilitating these reactions, with substitution expected primarily at the para position relative to the hydroxyl group.

Functionalization of the Butyl Side Chain

The butyl side chain of this compound, being an ether linkage, is generally robust. However, specific reactions can be employed to modify this alkyl moiety or introduce terminal functional groups.

Oxidation and Reduction Reactions on the Alkyl Moiety

Direct oxidation or reduction of the saturated alkyl chain within the butoxy group typically requires harsh conditions or specific catalysts and is less common than modifications to the aromatic ring. However, studies on the degradation of similar compounds, like 4-t-butoxyphenol, by microorganisms involve ipso-hydroxylation followed by side-chain cleavage, suggesting potential pathways for modifying such ether linkages under specific biological or chemical conditions nih.govresearchgate.netacs.orgescholarship.orgnih.govresearchgate.net. In general chemical synthesis, selective oxidation or reduction of the alkyl chain without affecting the phenol or ether linkage is challenging.

Introduction of Terminal Functional Groups

Introducing functional groups at the terminal end of the butyl chain would typically involve a multi-step synthesis, likely starting with a precursor that already has a functionalizable terminal group or by selective functionalization of the chain. For instance, if a derivative with a terminal halide on the butyl chain were synthesized, it could then undergo nucleophilic substitution reactions to introduce various functional groups masterorganicchemistry.com. Such modifications would create building blocks with dual functionality, useful for polymerization or complex molecular assembly.

Design and Synthesis of Advanced Materials Precursors from this compound Derivatives

Derivatives of this compound can serve as valuable monomers or precursors in the synthesis of advanced materials, particularly polymers. The ability to introduce various substituents onto the aromatic ring or modify the side chain allows for fine-tuning of material properties.

Monomer Synthesis: Functionalized phenols and their ether derivatives are known building blocks for polymers, resins, and other advanced materials nih.govsigmaaldrich.comnih.govmpg.de. For example, phenolic compounds with reactive groups can be incorporated into polymer backbones or used as cross-linking agents. The introduction of specific functional groups onto this compound derivatives, such as polymerizable vinyl groups or reactive sites for condensation polymerization, can yield monomers suitable for creating materials with tailored thermal, mechanical, or electronic properties. Research into polymer synthesis often involves creating monomers from functionalized aromatic compounds nih.govsigmaaldrich.commpg.demdpi.com. For instance, poly(phenylenevinylene) derivatives have been synthesized by incorporating functionalized aromatic units, demonstrating the utility of such precursors in materials science acs.org. The strategic functionalization of this compound can lead to precursors for polymers with specific optical or electronic characteristics acs.org.

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure, particularly the interplay between the electron-donating butoxy group and the activating hydroxyl group on the aromatic ring. Understanding these structure-reactivity relationships is crucial for predicting and controlling their behavior in various chemical transformations, especially in electrophilic aromatic substitution (EAS) reactions and functionalization processes.

Electronic Effects and Directing Capabilities

The hydroxyl (-OH) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com. This is due to its ability to donate electron density into the aromatic ring via resonance, stabilizing the carbocation intermediate formed during the reaction libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com. The butoxy (-O-C₄H₉) group, also an ether, similarly donates electron density through resonance, albeit typically to a lesser extent than a hydroxyl group libretexts.org. When positioned ortho to the hydroxyl group, the butoxy substituent further activates the ring towards electrophilic attack and reinforces the ortho, para-directing nature of the hydroxyl group wikipedia.orglibretexts.orgchemistrytalk.org.

The combined electron-donating effects of both the hydroxyl and butoxy groups make the this compound system highly susceptible to electrophilic attack, primarily at the positions ortho and para to the hydroxyl group. Specifically, the positions C4 (para to -OH) and C6 (ortho to -OH, and meta to -OBut) are expected to be the most reactive sites for EAS wikipedia.orglibretexts.orgchemistrytalk.org. The C2 position (ortho to -OH and ortho to -OBut) might experience some steric hindrance from the bulky tert-butyl group if it were present, but with a linear butoxy chain, steric effects are generally less pronounced than electronic ones in directing substitution nih.govccsenet.org.

Steric Considerations

While electronic effects dominate the directing influence in this compound derivatives, steric factors can also play a role, particularly in reactions involving bulky electrophiles or when comparing ortho-substituted derivatives nih.govccsenet.org. The presence of the butoxy group at the ortho position to the hydroxyl group can influence the regioselectivity by hindering attack at the adjacent ortho position (C6). However, the para position (C4) remains highly accessible and electronically favored nih.govccsenet.org. In some reactions, such as the copper-catalyzed ortho-acylation of phenols, ortho-substituted groups can lead to sluggish reactivity or block the reaction entirely due to steric hindrance nih.gov. For instance, an ortho-t-butylphenol showed sluggish reactivity, indicating significant steric inhibition nih.gov.

Functionalization and Reactivity Patterns

The reactivity of this compound derivatives can be modulated by further functionalization of the aromatic ring or modifications to the butoxy chain.

Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will preferentially occur at the activated ortho and para positions relative to the hydroxyl group. The butoxy group's electron-donating nature enhances this reactivity libretexts.orgwikipedia.orglibretexts.orgchemistrytalk.org. For example, in the nitration of phenols, the hydroxyl group strongly directs electrophiles to the ortho and para positions, and the presence of an ortho-alkoxy group would further activate these positions libretexts.orglibretexts.org.

Oxidation: Phenols are susceptible to oxidation, and the electron-donating substituents can influence the ease and products of these reactions ucr.edu. The presence of the butoxy group could affect the redox potential of the phenol.

Deprotection/Cleavage: The butoxy group itself can be subject to cleavage under specific conditions. For instance, in some microbial degradation pathways, ipso-substitution reactions can cleave alkoxy groups from phenols asm.org. The tert-butoxycarbonyl (Boc) group, a related moiety, is known to be base-labile, suggesting that the ether linkage in butoxyphenols might also be susceptible to cleavage under specific acidic or basic conditions, though typically requiring harsher conditions than ester cleavage tandfonline.comresearchgate.net.

Data Table: Illustrative Structure-Reactivity Trends in EAS

While specific quantitative data for this compound derivatives in EAS is not exhaustively detailed in the provided search results, general trends observed for activated phenols can be extrapolated. The following table illustrates predicted regioselectivity and reactivity trends based on electronic and steric considerations.

| Reaction Type | Expected Major Product(s) | Rationale | Relative Reactivity (vs. Phenol) |

| Nitration | 4-Nitro-2-butoxyphenol | The hydroxyl group is a strong ortho, para-director. The para position (C4) is electronically activated and sterically accessible. The ortho position (C6) is also activated but might experience slight steric hindrance from the butoxy group. The butoxy group itself is an ortho, para-director, reinforcing activation at C4 and C6. | Increased |

| Halogenation (e.g., Bromination) | 4-Bromo-2-butoxyphenol | Similar to nitration, electrophilic attack is favored at the electron-rich ortho and para positions relative to the hydroxyl group. The para position is typically favored over the ortho position due to reduced steric hindrance. | Increased |

| Friedel-Crafts Acylation | 4-Acyl-2-butoxyphenol | The activating effect of both -OH and -OBut groups directs acylation to the para position (C4). Steric bulk of the acylating agent might further favor the para position over the ortho position (C6). | Increased |

| Formylation (e.g., Vilsmeier-Haack) | 4-Formyl-2-butoxyphenol | Similar directing effects as other electrophilic substitutions, with formylation often showing a preference for the para position in activated phenols. | Increased |

Note: The relative reactivity is generally increased compared to benzene (B151609) due to the activating nature of both the hydroxyl and butoxy groups libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com. Steric hindrance from the butoxy group might slightly reduce reactivity at the C6 position compared to the C4 position for bulkier electrophiles nih.govccsenet.org.

Compound List

this compound

2-Butoxyphenol (Synonym for this compound)

2-tert-butoxyphenol (B2420153) (A related compound with a tert-butyl group)

Phenol

Aniline

2-Acetylphenol

2-methoxybenzaldehyde (B41997)

2-nitrobenzaldehyde (B1664092)

2,6-di-t-butyl-4-methylphenol (BMP)

4-hydroxybenzaldehyde (B117250)

2,6-di-t-butyl-4-formyl-phenol

Resorcinol

Hydroquinone

4-formylphenol

4-nitrophenol

4-methylphenol

4-trichloromethylphenol

4-t-butoxyphenol

2,6-di-t-butyl-4-cumylphenol

Benzenesulfonic acid

Picric acid (2,4,6-trinitrophenol)

4-alkoxyphenols

Nonyloxyphenols

4-Nonylphenols

2-methylpropan-2-yl)oxy]phenol (Synonym for 2-tert-butoxyphenol)

4-tert-butoxycarbonyloxy-benzoate

tert-butyl 4-tert-butoxycarbonyloxy-3-methoxy-cinnamate

2',4'-dihydroxyacetophenone (B118725)

4'-hydroxyacetophenone (B195518)

2',4'-dihydroxypropiophenone (B363916)

Benzyl bromide

4-t-butoxyphenol

Sargahydroquinoic acid

Sargachromanol

1,3-dicycloalkenilidine ketones

Maleimide

Azide

Advanced Spectroscopic Characterization Techniques for O Butoxyphenol

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique used to identify chemical compounds by measuring their absorption of infrared radiation innovatechlabs.comazooptics.comuci.edu. When infrared light interacts with a molecule, specific bonds absorb energy at characteristic frequencies, causing them to vibrate. These absorption frequencies are unique to the types of bonds and functional groups present within the molecule, creating a molecular "fingerprint" innovatechlabs.comazooptics.com. The FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with different regions corresponding to specific types of molecular vibrations azooptics.com.

For o-Butoxyphenol, FTIR spectroscopy is expected to reveal characteristic absorption bands associated with its functional groups:

Phenolic Hydroxyl (-OH) Group: A broad absorption band in the region of 3200–3600 cm⁻¹ is anticipated due to the stretching vibration of the O-H bond, influenced by hydrogen bonding azooptics.commdpi.com.

Aromatic Ring: Peaks in the region of 3000–3100 cm⁻¹ are indicative of aromatic C-H stretching vibrations. Characteristic C=C stretching vibrations of the aromatic ring typically appear in the range of 1450–1600 cm⁻¹ azooptics.com. Out-of-plane bending vibrations of aromatic C-H bonds, sensitive to the substitution pattern on the ring, are usually observed between 700–900 cm⁻¹ azooptics.com.

Ether Linkage (C-O): The stretching vibration of the C-O bond in the ether linkage and the phenolic ether is expected to generate strong absorption bands, typically in the range of 1000–1300 cm⁻¹ azooptics.commdpi.com.

Aliphatic Butyl Chain: The CH₂ and CH₃ groups of the butoxy chain will exhibit C-H stretching vibrations around 2850–2960 cm⁻¹ and bending vibrations in the 1375–1475 cm⁻¹ range azooptics.commdpi.com.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3200–3600 | Broad band, indicative of hydrogen bonding |

| Aromatic C-H Stretch | 3000–3100 | |

| Aliphatic C-H Stretch | 2850–2960 | From the butoxy chain |

| Aromatic C=C Stretch | 1450–1600 | Multiple bands characteristic of the ring |

| C-O Stretch (Ether and Phenolic) | 1000–1300 | Strong bands, specific to C-O bonds |

| Aliphatic C-H Bending | 1375–1475 | From the butoxy chain |

| Aromatic C-H Out-of-plane Bending | 700–900 | Pattern dependent on ortho-substitution |

| Fingerprint Region | 400–1500 | Unique molecular structural information |

Raman Spectroscopy for Vibrational Fingerprinting

Raman Spectroscopy, a complementary vibrational spectroscopy technique, provides information about molecular vibrations through inelastic light scattering researchgate.netmdpi.com. Unlike FTIR, which measures absorption, Raman spectroscopy detects the energy shifts of photons scattered by the sample. These shifts correspond to the vibrational modes of the molecule researchgate.netmdpi.com. Raman spectroscopy is particularly useful for identifying molecular structures due to the unique "fingerprint" pattern generated by these vibrational frequencies researchgate.netmdpi.comspectroscopyonline.comamericanpharmaceuticalreview.com.

For this compound, Raman spectroscopy is expected to yield spectral features related to its molecular structure:

Aromatic Ring Vibrations: The phenyl ring is expected to exhibit several strong Raman-active bands, typically in the regions of 1600 cm⁻¹, 1580 cm⁻¹, 1450 cm⁻¹, and 1350 cm⁻¹, corresponding to ring stretching and breathing modes mdpi.com. Other ring deformation modes may appear in the lower wavenumber range (600–800 cm⁻¹) mdpi.com.

C-O Stretching: The stretching vibrations of the ether and phenolic C-O bonds are also likely to be Raman-active, contributing to bands in the approximate range of 1000–1250 cm⁻¹.

Aliphatic Chain Vibrations: The C-H stretching and bending modes of the butoxy chain will also be observed, similar to FTIR, in the regions of 2850–2960 cm⁻¹ (stretching) and around 1450 cm⁻¹ and 1375 cm⁻¹ (bending) mdpi.com.

The combination of these characteristic Raman shifts provides a unique spectral signature for this compound, enabling its identification and differentiation from other compounds. The region between 1550 and 1900 cm⁻¹ has been identified as a particularly sensitive "fingerprint in the fingerprint" region for identity testing of specific molecules spectroscopyonline.com.

Table 2: Expected Raman Spectral Features for this compound

| Molecular Component / Vibration | Expected Raman Shift (cm⁻¹) | Description |

| Aromatic Ring Stretch | 1600, 1580, 1450, 1350 | Ring breathing and stretching modes |

| C-O Stretch | 1000–1250 | Ether and phenolic ether linkages |

| Aliphatic C-H Stretch | 2850–2960 | From the butoxy chain |

| Aliphatic C-H Bending | ~1450, ~1375 | From the butoxy chain |

| Aromatic Ring Deformation | 600–800 | Ring skeletal vibrations |

| Fingerprint Region | 300–1900 | Comprehensive molecular fingerprint |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

For this compound, X-ray crystallography would provide definitive information about:

Molecular Geometry: Exact bond lengths (e.g., C-C, C-O, O-H) and bond angles within the molecule.

Conformation: The spatial arrangement of atoms, including the orientation of the butoxy chain and the hydroxyl group relative to the aromatic ring.

Crystal Packing: How molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group.

Unit Cell Parameters: The dimensions and symmetry of the crystal lattice.

While specific crystallographic data for this compound was not available in the search results, the technique is crucial for establishing the absolute structure and confirming the identity of the compound at an atomic level.

Table 3: Typical Information Obtained from X-ray Crystallography

| Parameter | Description | Relevance to this compound |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, O-H). | Defines the strength and nature of chemical bonds. |

| Bond Angles | Angles between three connected atoms (e.g., C-O-C, O-H bond angle). | Dictates the local geometry around atoms. |

| Torsional Angles | Angles describing the rotation around single bonds (e.g., C-C-C-C in the chain). | Determines the conformation of the butoxy chain and its orientation relative to the ring. |

| Crystal System | Classification of the crystal lattice based on symmetry and unit cell dimensions. | Provides crystallographic context. |

| Space Group | Describes the full symmetry of the crystal lattice. | Indicates the arrangement of molecules in the unit cell. |

| Atomic Coordinates | Three-dimensional positions (x, y, z) of each atom in the unit cell. | The complete 3D structure of the molecule and its packing. |

| Intermolecular Contacts | Distances and angles of interactions between adjacent molecules (e.g., H-bonds). | Information on solid-state behavior and potential crystal packing motifs. |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique that probes the electronic structure of molecules by measuring their absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum azooptics.comlibretexts.orglibretexts.orgupi.edu. When a molecule absorbs UV-Vis light, electrons are promoted from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO) libretexts.orglibretexts.orgupi.edu. The wavelengths at which absorption occurs (λmax) and the intensity of absorption (molar absorptivity, ε) provide information about the types of electronic transitions and the presence of chromophores (light-absorbing groups) azooptics.comlibretexts.orgupi.edu.

This compound contains an aromatic phenyl ring, which is a chromophore capable of undergoing π→π* electronic transitions. These transitions typically occur in the UV region libretexts.orglibretexts.org. The phenolic hydroxyl group and the butoxy group act as auxochromes (groups that modify the absorption characteristics of chromophores). The presence of the oxygen atom in the ether linkage and the hydroxyl group, with their lone pairs of electrons, can influence the electronic distribution within the aromatic ring. Electron-donating groups like alkoxy substituents generally cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted aromatic system libretexts.orgmsu.edu.

Therefore, this compound is expected to exhibit significant absorption in the UV region, likely with a λmax value in the range of approximately 270-280 nm, characteristic of substituted phenols and aromatic ethers libretexts.orgmsu.edu. The specific position and intensity of the absorption bands can provide insights into the extent of conjugation and the electronic environment of the molecule.

Table 4: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore/Functional Group | Expected Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Description |

| Aromatic Ring (Phenol) | π → π* | ~270–280 | Moderate to High | Primary absorption due to conjugated π system; influenced by substituents. |

| Butoxy Group | Auxochrome effect | Shifts λmax, increases ε | - | Electron-donating nature of the alkoxy group enhances absorption. |

Theoretical and Computational Chemistry Approaches for O Butoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of o-butoxyphenol. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve or approximate the Schrödinger equation to determine the electronic structure of the molecule. researchgate.netchemrxiv.org From these calculations, a wealth of information can be derived, including the molecule's geometry, electronic energy, and the distribution of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity and electronic transition properties. chemrxiv.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nlss.org.in It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, representing the most stable conformation of the molecule. researchgate.netstackexchange.com For this compound, DFT calculations would begin by proposing an initial structure, which is then iteratively refined by calculating the forces on each atom until a minimum energy structure is found.

This process yields precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for the accuracy of the results and is often selected based on comparisons with experimental data for related compounds. nlss.org.inresearchgate.net

Once the optimized geometry is obtained, DFT can be used to calculate various energetic properties. These calculations provide the total electronic energy, which is essential for determining the molecule's stability and for calculating the thermodynamics of reactions involving this compound.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| C-O (Phenolic) Bond Length | [Value in Å] | The distance between the phenolic oxygen and the attached carbon of the benzene (B151609) ring. |

| C-O-C (Ether) Bond Angle | [Value in Degrees] | The angle formed by the ether oxygen and the two adjacent carbon atoms. |

| Butoxy Chain Dihedral Angle | [Value in Degrees] | The torsional angle describing the conformation of the butoxy side chain. |

This table is for illustrative purposes to show the type of data generated from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. chemrxiv.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for certain molecular properties.

For this compound, high-accuracy ab initio calculations could be employed to predict properties like ionization potentials, electron affinities, and thermochemical data with great precision. chemrxiv.org These methods are particularly valuable for benchmarking the results of less computationally expensive methods like DFT. Due to their computational cost, ab initio methods are often used for smaller molecules or for refining calculations on specific aspects of a larger molecule's properties. mdpi.com A common strategy is to perform geometry optimization using a more efficient method like DFT and then conduct a single-point energy calculation using a high-level ab initio method to obtain a more accurate energy value. acs.org

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the influence of its environment, particularly the effects of solvents. researchgate.netnih.gov

In an MD simulation, the atoms of the this compound molecule and the surrounding solvent molecules are treated as classical particles. Their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system based on the positions of the atoms. By solving Newton's equations of motion iteratively, the trajectory of each atom can be tracked over time.

A key application of MD for this compound would be to explore its conformational space. The butoxy side chain can adopt various orientations, and MD simulations can reveal the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Furthermore, MD simulations are exceptionally well-suited for studying solvent effects. stanford.eduacs.org By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent organizes around this compound and how specific interactions, like hydrogen bonds between the phenolic hydroxyl group and solvent molecules, influence its structure and dynamics. rsc.org

Reaction Path Analysis and Transition State Theory for Reaction Mechanism Understanding

Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its reactivity and degradation pathways. Computational methods like reaction path analysis and transition state theory are invaluable for this purpose. nih.gov

Reaction path analysis involves mapping the potential energy surface (PES) of a reaction. This is done by calculating the energy of the system for various arrangements of the atoms as they transform from reactants to products. The minimum energy path along this surface is identified as the reaction coordinate.

A critical point on the reaction path is the transition state, which is a saddle point on the PES corresponding to the highest energy barrier that must be overcome for the reaction to proceed. pitt.edu The structure of the transition state provides a snapshot of the molecule at the peak of the reaction barrier. Computational methods can be used to locate and characterize these transient structures.

Transition State Theory (TST) then uses the properties of the reactants and the transition state to estimate the reaction rate constant. By calculating the activation energy (the energy difference between the reactants and the transition state) and other thermodynamic properties, TST provides a theoretical framework for predicting how fast a reaction will occur. For this compound, these methods could be applied to study reactions such as its oxidation or its role in polymerization processes. nih.govacs.org

Predictive Modeling of Spectroscopic Data

Computational chemistry can be used to predict various types of spectroscopic data for this compound, which can be a powerful tool for interpreting experimental spectra. By calculating the properties that govern the interaction of the molecule with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results.

For instance, by calculating the second derivative of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can help in the assignment of experimental spectral bands to specific molecular motions.

Similarly, by calculating the energy difference between the ground electronic state and various excited states, it is possible to predict the absorption wavelengths in UV-Visible spectroscopy. doaj.org Time-dependent DFT (TD-DFT) is a common method used for this purpose. For this compound, these calculations could predict how the butoxy substituent influences the electronic transitions of the phenol (B47542) ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted by calculating the magnetic shielding of each nucleus in the molecule. These theoretical predictions can aid in the assignment of complex NMR spectra and help in structure elucidation.

Table 2: Types of Spectroscopic Data Predictable for this compound

| Spectroscopy Type | Predicted Parameters | Computational Method |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies, Intensities | DFT Frequency Calculation |

| UV-Visible | Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

This table illustrates the types of spectroscopic data that can be predicted computationally.

Machine Learning Applications in this compound Research

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties and accelerate discovery. arxiv.orgnurixtx.comgu.se For this compound, ML models could be developed to predict a wide range of its properties, bypassing the need for more computationally intensive quantum chemical calculations or expensive experiments.

These ML models are trained on large datasets of molecules where the property of interest is already known. chemrxiv.org The models learn the complex relationships between a molecule's structure, represented numerically (as molecular descriptors or fingerprints), and its properties. chemrxiv.org

For instance, a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model could be built to predict the biological activity, toxicity, or physical properties (like boiling point or solubility) of this compound. nih.govnih.gov While developing a model solely for this compound would not be feasible, it would be included in a larger dataset of phenols or alkoxybenzenes to train a model that could then make predictions for it.

ML can also be used in conjunction with quantum mechanics. For example, ML models can be trained on the results of a large number of DFT calculations to predict outcomes like reaction energies or barriers with much greater speed, a field known as "speedup learning". plos.orgplos.org This approach combines the accuracy of quantum mechanics with the efficiency of machine learning.

Applications in Chemical Synthesis Utilizing O Butoxyphenol Scaffolds

Precursor in the Synthesis of Local Anesthetics and Pharmaceuticals

The o-butoxyphenol framework serves as a foundational component in the synthesis of complex pharmaceutical agents. Its structure is particularly useful for creating derivatives with potential therapeutic applications, such as in the development of novel anticancer agents.

A notable example is its use as a starting material for the synthesis of 2-butoxybenzaldehyde (B1266755), a key intermediate. This aldehyde is subsequently used to construct more complex molecules, such as hydrazone derivatives which are investigated for their biological activity. The synthesis begins with the formylation of this compound, a process that attaches an aldehyde group to the phenol (B47542) ring, to produce 2-butoxybenzaldehyde. This intermediate then reacts with a hydrazine (B178648) compound to form the final hydrazone.

Research into these hydrazones indicates their potential as kinase inhibitors, a class of drugs often used in cancer therapy. vulcanchem.com Molecular docking studies have suggested that the triazine ring within these complex structures could interact with the ATP-binding pockets of kinase enzymes, marking them as candidates for development as tyrosine kinase inhibitors. vulcanchem.com The butoxy group, originating from the initial this compound, can enhance the molecule's ability to penetrate lipid membranes, a valuable property for drug efficacy. vulcanchem.com

| Pharmaceutical Intermediate/Target | Role of this compound Scaffold | Key Synthetic Step | Potential Application |

| 2-Butoxybenzaldehyde | Starting material | Duff Reaction (Formylation) | Intermediate for hydrazone synthesis |

| 2-butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone | Provides the 2-butoxybenzaldehyde moiety | Condensation with a hydrazine | Anticancer (Tyrosine kinase inhibitor candidate) vulcanchem.com |

Role in the Synthesis of Liquid Crystalline Polymers and Advanced Materials

While direct polymerization of this compound into liquid crystalline polymers (LCPs) is not extensively documented, its isomers, particularly p-butoxyphenol, are utilized in creating molecules with liquid crystal properties. For instance, ester derivatives of 4-butoxyphenol (B117773) have been shown to exhibit nematic phases, which are characteristic of liquid crystals. rsc.org These are typically synthesized by reacting the phenol with specific acids to create the final liquid crystalline ester. researchgate.net

More directly, this compound is a documented precursor in the synthesis of advanced materials for the electronics industry. google.com It serves as a starting phenol derivative for the production of styrenated phenols. These compounds are, in turn, used as raw materials for non-ionic surfactants. google.com Such surfactants are critical components in the manufacturing of display technologies, where they are used in developing solutions for LCD panels and thin-film transistors. google.com The resulting styrenated phenol derivatives are noted for their thermal stability and discoloration stability, making them suitable for high-performance electronic material applications. google.com

Building Block for Complex Natural Product Synthesis

Information on the use of this compound as a direct building block in the total synthesis of complex natural products is not available in the reviewed literature.

Utility in Fine Chemical Production and Specialty Chemicals

A significant application of this compound is in the production of fine and specialty chemicals, most notably styrenated phenols. These compounds function as highly effective, non-staining antioxidants for polymers. google.comgoogle.comgoogle.com

The synthesis involves an alkylation reaction where this compound is reacted with styrene (B11656) in the presence of a catalyst. patsnap.comepo.org Various catalysts can be employed, including solid acid catalysts such as sulfated titanium dioxide or zirconium dioxide, which offer advantages like high reactivity, minimization of residual unreacted materials, and easier separation from the product mixture. google.comnih.gov The reaction selectively produces a mixture of mono-, di-, and tri-styrenated phenols. google.com

These styrenated phenol products are added to synthetic rubbers and resins to enhance their oxidative and thermal stability, preventing degradation and extending the material's lifespan. google.comgoogle.com Their non-staining nature makes them superior to some other classes of antioxidants, such as certain amine-based compounds. google.com

| Derived Chemical | Synthetic Transformation | Catalyst Example | Application of Product |

| Styrenated Phenols (mono-, di-, tri-) | Friedel-Crafts Alkylation with Styrene | Solid Acid Catalyst (e.g., SO₄²⁻/ZrO₂) nih.gov | Antioxidant for synthetic rubbers and resins google.comgoogle.com |

| Di-styrenated Phenol Derivatives | Selective Alkylation with Styrene | Palladium Catalyst (e.g., Pd(Ph₃)₄) google.com | Surfactant precursor for electronic materials google.comgoogle.com |

Integration into Multicomponent Reaction Sequences

The integration of this compound into multicomponent reaction sequences is not documented in the reviewed scientific literature.

Catalytic Applications and Transformations Involving O Butoxyphenol

o-Butoxyphenol as a Ligand or Promoter in Metal-Catalyzed Reactions

Specific research detailing the use of this compound as a ligand or promoter in metal-catalyzed reactions was not found in the provided search results. While studies discuss various phenolic compounds and alkoxy-substituted aromatics as potential ligands or components of catalytic systems sioc-journal.cnuwo.camdpi.comijarst.innih.govcatalysis.blog, this compound's direct involvement in such capacities is not explicitly described. General principles of ligand design often involve ortho-substituted phenols, which can influence metal coordination and catalytic activity through steric and electronic effects sioc-journal.cnuwo.caijarst.innih.govrsc.orgmasterorganicchemistry.com. However, specific examples or data for this compound acting as a ligand or promoter in metal catalysis were not identified.

Catalytic Transformations of this compound and its Derivatives

The catalytic transformations of this compound itself, or its derivatives, were not found to be a significant focus in the provided literature. While general methods for the synthesis of phenols, alkoxy-phenols, and ortho-substituted phenols are described sioc-journal.cnijarst.inrsc.orgnih.govlibretexts.orgnih.govlibretexts.org, and ether cleavage reactions are understood masterorganicchemistry.comwikipedia.orgtandfonline.comorganic-chemistry.orgnih.gov, specific catalytic reactions where this compound is the substrate undergoing transformation were not detailed.

No specific research findings were found detailing the use of this compound in heterogeneous catalytic systems for selective functionalization. While heterogeneous catalysis is a broad field with applications in functionalizing aromatic compounds uwo.calibretexts.orgwikipedia.orgmdpi.comopenstax.org, this compound's role in such processes was not identified.

Specific examples of this compound undergoing controlled chemical transformations via homogeneous catalysis were not found in the searched literature. While homogeneous catalysis involving phenols and alkoxy-substituted aromatics is a well-established area sioc-journal.cnuwo.canih.govcatalysis.blogmasterorganicchemistry.comnih.govlibretexts.orglibretexts.orgwikipedia.orgwikipedia.orgfrontiersin.org, this compound's direct participation as a substrate in these reactions was not detailed.

Photocatalytic Reactions Involving this compound Systems

No specific research findings were identified that detail photocatalytic reactions involving this compound systems. The literature discusses general principles of photocatalysis, semiconductor photocatalysts like TiO2 and ZnO, and their application in degrading organic pollutants mdpi.commdpi.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.com. While phenols can be substrates in photocatalytic degradation studies researchgate.netwikipedia.org, this compound's specific involvement or role in photocatalytic systems was not found.

Future Directions and Emerging Research Areas for O Butoxyphenol

Development of Sustainable Synthetic Routes and Biomanufacturing

The chemical industry's shift towards greener and more sustainable practices presents a significant opportunity for innovation in the production of o-butoxyphenol. chemistryjournals.netresearchgate.net Future research is expected to focus on moving away from traditional petroleum-based syntheses towards bio-based and environmentally benign methodologies.

Green Chemistry Approaches: The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are central to developing next-generation synthetic routes. chemistryjournals.networktribe.comnih.gov Research into catalytic systems that minimize waste and operate under milder conditions is a key area of interest. researchgate.net For instance, developing solid acid or recyclable catalysts could replace corrosive and difficult-to-handle reagents. Furthermore, the use of alternative energy sources like microwave or ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks: A primary goal is to produce this compound from renewable biomass rather than fossil fuels. Lignin (B12514952), a complex aromatic polymer that is a major component of wood and a byproduct of the paper industry, stands out as a promising feedstock. rsc.org Lignin is rich in phenolic structures, including guaiacol (B22219) (2-methoxyphenol), which is a close structural analog of this compound. researchgate.netresearchgate.net Future research will likely focus on catalytic depolymerization of lignin to yield guaiacol, followed by a selective and sustainable etherification step to introduce the butyl group. rsc.org Another avenue involves the conversion of other bio-based platform chemicals, such as furfural (B47365) and levulinic acid, into phenolic derivatives through sequential reactions like Diels-Alder and aromatization. rsc.org

Biomanufacturing and Enzymatic Synthesis: Biocatalysis offers a highly selective and efficient route to chemical synthesis under mild, aqueous conditions. chemistryjournals.net The use of enzymes such as peroxidases, laccases, or lipases could enable novel synthetic pathways. nrct.go.thresearchgate.netnih.gov For example, research could explore the enzymatic alkylation of catechol with a butanol derivative. A particularly exciting frontier is the use of engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert simple sugars or lignin-derived compounds directly into this compound or its immediate precursors. acs.orgrsc.org This whole-cell biomanufacturing approach could lead to a one-pot, low-impact production process. acs.org

| Synthetic Strategy | Key Feedstock(s) | Core Technology | Potential Advantages | Research Challenges |

|---|---|---|---|---|

| Catalytic Upgrading | Lignin, Catechol | Heterogeneous Catalysis, Hydrodeoxygenation | Utilization of waste biomass, high atom economy. | Catalyst selectivity and stability, separation of products. |

| Enzymatic Synthesis | Catechol, Butanol Derivatives | Lipases, Etherases | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme stability and cost, reaction rates. |

| Whole-Cell Biomanufacturing | Glucose, Lignin Monomers | Metabolic Engineering (e.g., in E. coli) | Direct conversion from simple sugars, potentially low cost at scale. acs.org | Pathway engineering complexity, product toxicity to cells, low titers. |

| Chemo-enzymatic Routes | Bio-derived Furans | Diels-Alder, Aromatization, Enzymatic finishing | Combines robustness of chemical synthesis with selectivity of enzymes. rsc.org | Process integration, compatibility of reaction conditions. |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving its synthesis, future research will aim to unlock new chemical transformations of the this compound molecule, creating pathways to novel derivatives and materials. The interplay between the hydroxyl, butoxy, and aromatic functionalities provides a rich landscape for chemical exploration.